N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}furan-2-carboxamide
Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and two furan rings, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-16-5-7-17(8-6-16)24-9-11-25(12-10-24)18(19-3-1-13-27-19)15-23-21(26)20-4-2-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAMSYNNUTTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the attachment of the furan rings through condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles. Key steps include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques, often employing palladium on carbon as a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced furan rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with enzymes. The furan rings contribute to its overall stability and bioavailability. Molecular docking studies have shown that this compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
- N-{2-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}pentanamide
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
Uniqueness
Compared to similar compounds, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}furan-2-carboxamide stands out due to its dual furan rings, which enhance its chemical stability and potential for diverse functionalization. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a furan ring, contributing to its unique chemical properties. Its IUPAC name is methyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate, with the molecular formula and a molecular weight of 345.38 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN3O3 |
| Molecular Weight | 345.38 g/mol |
| IUPAC Name | methyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The binding of the compound to these receptors modulates neurotransmission pathways, potentially influencing mood, cognition, and behavior. This interaction can lead to various pharmacological effects, making it a candidate for treating conditions such as depression and anxiety disorders.
Pharmacological Studies
Research has indicated that this compound exhibits significant biological activity:
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Neurotransmitter Receptor Binding :
- The compound shows affinity for serotonin and dopamine receptors, which are critical in regulating mood and behavior.
- Studies suggest that it may act as an antagonist or partial agonist at these sites, influencing neurotransmitter release.
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Antitumor Activity :
- Preliminary studies have explored the compound's potential as an antitumor agent. It has shown cytotoxic effects against various cancer cell lines.
- For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was observed in specific studies, indicating its effectiveness against certain tumor types.
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Results indicated promising antibacterial effects comparable to standard antibiotics.
Case Studies
Several case studies have highlighted the potential applications of this compound:
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Neurological Disorders :
- In animal models of depression, administration of the compound resulted in significant behavioral improvements, suggesting its therapeutic potential in treating depressive disorders.
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Cancer Research :
- A study involving various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively, warranting further investigation into its mechanism and potential as an anticancer drug.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
